molecular formula C6H5FO3S B1613119 2-Fluorobenzenesulfonic acid CAS No. 35300-35-7

2-Fluorobenzenesulfonic acid

Cat. No. B1613119
CAS RN: 35300-35-7
M. Wt: 176.17 g/mol
InChI Key: JIFAWAXKXDTUHW-UHFFFAOYSA-N
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Description

2-Fluorobenzenesulfonic acid (2-FBSA) is a sulfonic acid derivative of benzene with a fluorine atom attached to the aromatic ring. It is a colorless liquid that is used as a reagent in organic synthesis and as a catalyst in various chemical reactions. 2-FBSA is an important chemical compound in the field of chemistry due to its unique properties and applications.

Scientific Research Applications

Synthesis of Sulfonated Derivatives

2-Fluorobenzenesulfonic acid plays a critical role in the synthesis of various sulfonated derivatives. For instance, it is utilized in the synthesis of amino-fluorobenzenesulfonic acids, which are key intermediates in creating diverse sulfonated compounds. These processes involve multiple steps, including reactions with amidosulfonic acid, hydrolysis, and hydrogenolysis, demonstrating the compound's versatility in organic synthesis (Courtin, 1982), (Courtin, 1983).

Electrochemical Applications

In electrochemical applications, 2-Fluorobenzenesulfonic acid is significant in the electropreparation and properties of polyaniline (PANI). It affects the electrochemical behavior of polymer films in basic solutions and plays a role in forming soluble copolymers used in various electrical conductivity measurements (Şahin, Pekmez, & Yildiz, 2002).

Functionalization of Polymeric Carriers

4-Fluorobenzenesulfonyl chloride, derived from 2-Fluorobenzenesulfonic acid, is an excellent agent for activating hydroxyl groups of polymeric carriers. This activation facilitates the covalent attachment of biologicals to various solid supports, highlighting its importance in bioconjugate chemistry (Chang, Gee, Smith, & Lake, 1992).

Organometallic Chemistry

2-Fluorobenzenesulfonic acid contributes to the field of organometallic chemistry, particularly in the synthesis and understanding of fluorobenzene complexes. These complexes are integral in exploring C-H and C-F bond activation reactions, providing insights into the field of organic synthesis and catalysis (Pike, Crimmin, & Chaplin, 2017).

Groundwater Remediation Research

The compound's derivatives are studied in the context of groundwater remediation, particularly in the oxidation processes of various fluorinated compounds. This research is crucial for understanding and developing methods for in-situ groundwater remediation (Park, Lee, Medina, Zull, & Waisner, 2016).

Voltammetric Analysis

In voltammetric analysis, sulfonated polyaniline coated mercury film electrodes, which involve 2-fluorobenzenesulfonic acid derivatives, are used. This application is crucial for the analysis of metals in water, demonstrating the compound's role in environmental monitoring and analysis (Fungaro, 2001).

properties

IUPAC Name

2-fluorobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FO3S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFAWAXKXDTUHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80620705
Record name 2-Fluorobenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluorobenzenesulfonic acid

CAS RN

35300-35-7
Record name 2-Fluorobenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
J Matsuo, Y Hattori, M Hashizume, H Ishibashi - Tetrahedron, 2010 - Elsevier
… The use of stronger Brønsted acids such as 2-fluorobenzenesulfonic acid (FBSA) 9 and 4-nitrobenzenesulfonic acid (NBSA) 10 gave alcohol 6 in 4% and 3% yields, respectively, while …
Number of citations: 8 www.sciencedirect.com
S Shang - 2013 - ir.library.louisville.edu
… To build an ortho amido unit, Howery and coworkers converted 2fluorobenzenesulfonic acid to its neopentyl ester for the protection purpose. …
Number of citations: 5 ir.library.louisville.edu
R Ghadari, Y Mohammadzadeh - ASSAY and Drug Development …, 2018 - liebertpub.com
Computational studies were done on the complexes between some commercially available anticancer drugs and their hypothetic derivatives and the CCR5 protein. At first step, the …
Number of citations: 2 www.liebertpub.com
A Courtin - Helvetica Chimica Acta, 1983 - Wiley Online Library
… The fourth isomer, 3-amino-2-fluorobenzenesulfonic acid (2), was synthesized by sulfur dioxide treatment of the diazonium chloride derived from 2-fluoro-3-nitroaniline (21) to 2fluoro-3-…
Number of citations: 6 onlinelibrary.wiley.com
A Courtin - Helvetica Chimica Acta, 1982 - Wiley Online Library
… Sulfonation of p-fluoroacetanilide (4) with oleum followed by hydrolysis gave 5-amino-2-fluorobenzenesulfonic acid (3). The same reaction with 1 yielded 3 in an impure state. The …
Number of citations: 7 onlinelibrary.wiley.com

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